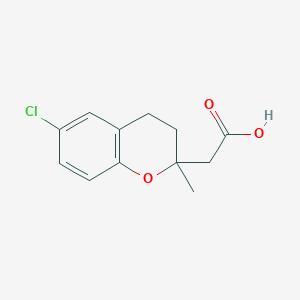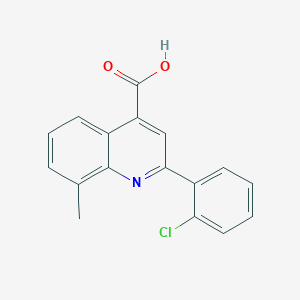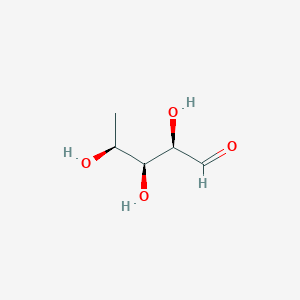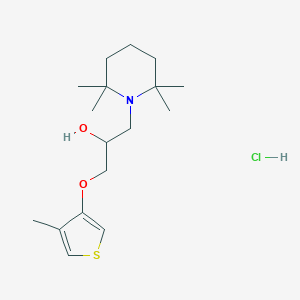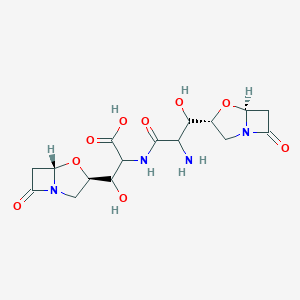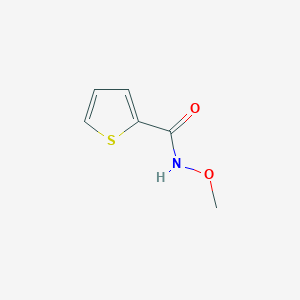
Cyclosporin metabolite m17
Overview
Description
Cyclosporin Metabolite M17 is a derivative of cyclosporin A, a cyclic peptide known for its immunosuppressive properties. This metabolite is formed when the residue at position 1 of cyclosporin A undergoes allylic oxidation, resulting in a primary allylic alcohol. This compound specifically inhibits the growth of renal cells in culture .
Mechanism of Action
Target of Action
Cyclosporin metabolite M17, also known as Hydroxycyclosporine, is a derivative of Cyclosporine, a cyclic peptide with a selective immunosuppressive action . The primary targets of this compound are the lymphocyte receptors, specifically the T cells . The interaction involves several amino acids in the Cyclosporine molecule, including amino acids 1, 2, 3, and 11 .
Mode of Action
The mode of action of this compound is primarily through the inhibition of a number of lymphokines such as IL-2, gamma-IFN, and OAF .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the induction phase of lymphoid populations . The compound acts mainly on T cells and affects the induction phase rather than the proliferative phase of lymphoid populations .
Pharmacokinetics
The pharmacokinetic properties of this compound have been studied in rabbits . The metabolite was administered intravenously at a dose of 1.0 mg/kg, and the following mean pharmacokinetic parameters were determined: half-life (t1/2B) 2.22 hr, volume of distribution (Vss) 1.44 liters/kg, and clearance 11.07 ml/min/kg .
Result of Action
The result of the action of this compound is the inhibition of a number of lymphokines, leading to a selective immunosuppressive effect . This effect is primarily seen in the induction phase of lymphoid populations, particularly T cells .
Biochemical Analysis
Biochemical Properties
Cyclosporin Metabolite M17 interacts with various enzymes, proteins, and other biomolecules. It is a product of the allylic oxidation of residue 1 of Cyclosporin A . The nature of these interactions is complex and involves a variety of biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It specifically inhibits the growth of renal cells in culture . Its influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and its localization or accumulation can be affected .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex . It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclosporin A and its metabolites involves the preparation of enantiomerically pure amino acids and their subsequent incorporation into the cyclic peptide structure. The preparation of cyclosporin A includes the synthesis of (4R)-4-«E)-2-butenyl-4,N-dimethyl-L-threonine, a novel amino acid.
Industrial Production Methods: The industrial production of cyclosporin A and its metabolites involves fermentation processes using the fungus Tolypocladium inflatum. The production conditions, including the choice of carbon sources, significantly affect the yield and quality of the metabolites. For instance, cyclosporin A production is preferred in fructose medium, while mycelial growth is favored in sucrose medium .
Chemical Reactions Analysis
Types of Reactions: Cyclosporin Metabolite M17 undergoes various chemical reactions, including oxidation, reduction, and substitution. The primary reaction involved in its formation is allylic oxidation, which converts the residue at position 1 into a primary allylic alcohol .
Common Reagents and Conditions: The synthesis of cyclosporin A and its metabolites typically involves reagents such as methylamino and carboxy groups, along with conditions that favor the formation of asymmetric centers and trans-double bonds .
Major Products: The major product formed from the oxidation of cyclosporin A is this compound, characterized by the presence of a primary allylic alcohol at position 1 .
Scientific Research Applications
Cyclosporin Metabolite M17 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study the inhibition of renal cell growth, providing insights into potential therapeutic applications for kidney-related conditions . Additionally, its immunosuppressive properties make it valuable in research related to organ transplantation and autoimmune diseases .
Comparison with Similar Compounds
- Cyclosporin Metabolite M1
- Cyclosporin Metabolite M8
- Cyclosporin Metabolite M18
- Cyclosporin Metabolite M25
Comparison: Cyclosporin Metabolite M17 is unique due to its specific inhibition of renal cell growth and its formation through allylic oxidation. In contrast, other metabolites such as Cyclosporin Metabolite M8 and Cyclosporin Metabolite M21 exhibit different immunosuppressive activities and are formed through hydroxylation at different positions . The structural differences among these metabolites result in varying biological activities and therapeutic potentials .
Properties
IUPAC Name |
(6S,9S,12R,15S,18S,30S)-33-[(E,1R,2R)-1,6-dihydroxy-2-methylhex-4-enyl]-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H111N11O13/c1-24-43-58(82)67(17)33-48(75)68(18)44(29-34(2)3)55(79)66-49(38(10)11)61(85)69(19)45(30-35(4)5)54(78)63-41(15)53(77)64-42(16)57(81)70(20)46(31-36(6)7)59(83)71(21)47(32-37(8)9)60(84)72(22)50(39(12)13)62(86)73(23)51(56(80)65-43)52(76)40(14)27-25-26-28-74/h25-26,34-47,49-52,74,76H,24,27-33H2,1-23H3,(H,63,78)(H,64,77)(H,65,80)(H,66,79)/b26-25+/t40-,41+,42-,43+,44?,45+,46+,47+,49?,50?,51?,52-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZHKIOMBYYVRD-CPEWUTAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CCO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N(C(C(=O)N(C(C(=O)N1)[C@@H]([C@H](C)C/C=C/CO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H111N11O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1218.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89270-28-0 | |
| Record name | Cyclosporine metabolite M17 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089270280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Hydroxycyclosporine (M17) affect human gingival fibroblasts compared to Cyclosporin A?
A1: Both Cyclosporin A (CsA) and its metabolite, Hydroxycyclosporine (M17), significantly influence the behavior of human gingival fibroblasts []. Both compounds demonstrate a stimulatory effect on fibroblast proliferation, leading to an increase in cell number compared to untreated controls. Specifically, CsA at 400 ng/ml boosted mean cell number by 23.2%, while M17 at 100 ng/ml resulted in a more pronounced increase of 36.7% []. Conversely, both compounds exhibit a suppressive effect on collagen production, a key function of fibroblasts. Both CsA and M17, at the same concentrations mentioned earlier, reduced collagen production to a similar extent, approximately 37% below control levels []. Notably, neither compound appeared to significantly alter the overall protein production of the fibroblasts [].
Q2: Does the ability of gingival fibroblasts to accumulate Cyclosporin A influence their response to CsA and M17?
A2: While the research confirms that gingival fibroblasts can accumulate CsA in a dose-dependent manner [], the study did not find a consistent correlation between the level of CsA accumulation and the cellular response to either CsA or M17 across different fibroblast strains []. Further investigation is needed to fully elucidate the relationship between CsA accumulation and the fibroblast response to these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


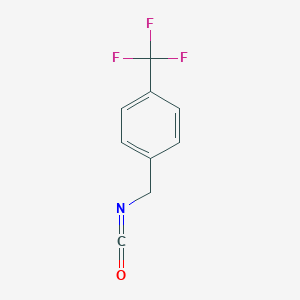

![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine](/img/structure/B26895.png)
